4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H18BrN3O6. It is known for its unique structure, which includes a nitrophenoxy group, a propanoyl group, a carbohydrazonoyl group, and a bromobenzoate group.
Preparation Methods
The synthesis of 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the nitrophenoxy intermediate, followed by the introduction of the propanoyl and carbohydrazonoyl groups. The final step involves the coupling of the phenyl 2-bromobenzoate moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group may form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(2-(4-Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 2-MeO-4-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate Compared to these compounds, 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
765288-14-0 |
---|---|
Molecular Formula |
C23H18BrN3O6 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
[4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O6/c1-15(32-21-9-5-4-8-20(21)27(30)31)22(28)26-25-14-16-10-12-17(13-11-16)33-23(29)18-6-2-3-7-19(18)24/h2-15H,1H3,(H,26,28)/b25-14+ |
InChI Key |
CSIAZEBGZOVRAW-AFUMVMLFSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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